1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The trifluoromethyl group in this compound is known for its significant electronegativity, which imparts unique chemical properties
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .
Industrial production methods may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of lithiation and electrophilic trapping strategies has also been reported for the synthesis of related compounds .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be compared with other trifluoromethylated triazoles and related compounds. Similar compounds include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Another trifluoromethylated heterocycle with similar applications in pharmaceuticals and agrochemicals.
Trifluoromethylated indoles: These compounds also exhibit unique properties due to the presence of the trifluoromethyl group and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZGCMQWEKYCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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